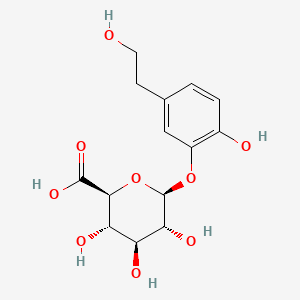![molecular formula C20H34O10Si B13416327 [(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple functional groups, including acetate and silyl ether groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate typically involves multiple steps, starting from simpler carbohydrate precursors. The process often includes the protection of hydroxyl groups, selective acetylation, and the introduction of the silyl ether group. Common reagents used in these steps include acetic anhydride, pyridine, and tert-butyl(dimethyl)silyl chloride. The reaction conditions usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into less reactive forms.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of specific functional groups with new ones.
Applications De Recherche Scientifique
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including glycosides and other natural products.
Medicine: Research into potential therapeutic applications includes the development of new drugs and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which [(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate exerts its effects involves interactions with specific molecular targets and pathways. The acetate and silyl ether groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol]
- [(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(hydroxysulfanyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]
Uniqueness
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both acetate and silyl ether groups allows for versatile chemical transformations and applications in various fields of research.
Propriétés
Formule moléculaire |
C20H34O10Si |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C20H34O10Si/c1-11(21)26-16-15(10-25-31(8,9)20(5,6)7)30-19(29-14(4)24)18(28-13(3)23)17(16)27-12(2)22/h15-19H,10H2,1-9H3/t15-,16-,17+,18-,19-/m1/s1 |
Clé InChI |
RDLYSPHPIQHWLE-UJWQCDCRSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl]amino]ethyl ester](/img/structure/B13416260.png)











